3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12(2)10-21(17,18)15-8-16(9-15)22(19,20)11-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXGNDLVHMWQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with sodium isobutylsulfinate to form the corresponding sulfone. This intermediate is then reacted with azetidine under specific conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine is a synthetic organic compound characterized by its unique azetidine ring and sulfonyl substituents. This structure imparts significant reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Synthetic Applications
1. Drug Development
- The unique structural properties of this compound make it a candidate for drug design. Its sulfonyl groups can interact with biological targets, potentially leading to the development of new pharmaceuticals.
- Case studies have shown that azetidine derivatives can exhibit biological activity, including antimicrobial and anticancer properties. For example, similar compounds have been explored for their ability to inhibit specific enzymes or receptors involved in disease pathways.
2. Organic Synthesis
- This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its sulfonyl groups can undergo various reactions such as nucleophilic substitutions, oxidations, and reductions.
- The azetidine structure allows for the formation of diverse derivatives through functionalization at the nitrogen atom or the carbon atoms adjacent to the ring.
Industrial Production Methods
The industrial synthesis of this compound typically utilizes flow chemistry techniques to enhance efficiency and scalability. This includes:
- Continuous flow reactors which allow for better control over reaction conditions.
- Optimization of reaction parameters to maximize yield and purity.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular membranes and affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Structural Differences and Substituent Effects
The target compound is compared below with azetidinone derivatives synthesized in the referenced study (e.g., compounds 5a1–6,5b1–6) :
| Feature | 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine | Azetidinone Derivatives (5a1–6,5b1–6) |
|---|---|---|
| Core Structure | Azetidine (fully saturated four-membered ring) | Azetidinone (2-oxoazetidine ring) |
| Key Substituents | Dual sulfonyl groups (isobutyl and 3-methylbenzyl) | Chloro, oxo, and aminoacetyl-sulfonamide groups |
| Synthesis Precursors | Likely sulfonyl chlorides or thiol intermediates | Sulfonamides, chloroacetyl chloride, aromatic aldehydes |
| Functional Groups | Sulfonyl (-SO₂-) groups only | Sulfonamide (-SO₂NH-), oxo (=O), chloro (-Cl) |
Key Observations :
- The target compound lacks the oxo and chloro substituents present in azetidinones like 5a1–6,5b1–6, which are critical for forming hydrogen bonds in biological targets .
Biological Activity
3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The sulfonyl groups attached to the azetidine ring enhance its reactivity and potential for biological interactions.
The primary biological activity of this compound appears to involve the inhibition of matrix metalloproteinases (MMPs), particularly MMP2. MMPs are enzymes that degrade components of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and tissue remodeling .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| MMP Inhibition | Selective inhibition of MMP2 | |
| Cytotoxicity | Potential cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Study 1: Inhibition of MMP2
In a study examining the effects of various sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant inhibition of MMP2 activity. This suggests a potential application in treating diseases characterized by excessive matrix degradation, such as arthritis and cancer .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it could induce apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways .
Research Findings
Recent research has focused on the synthesis and functionalization of azetidine derivatives, including sulfonyl fluorides that can act as precursors for further chemical modifications. These modifications can enhance the compound's biological activity and selectivity .
Table 2: Comparative Analysis of Azetidine Derivatives
Q & A
Q. What are the key synthetic steps for preparing 3-(Isobutylsulfonyl)-1-((3-methylbenzyl)sulfonyl)azetidine, and how can side products be minimized?
The synthesis typically involves sulfonylation of the azetidine core with isobutylsulfonyl and 3-methylbenzylsulfonyl groups. Critical steps include:
- Sulfonylation : Reacting azetidine with sulfonyl chlorides (e.g., isobutylsulfonyl chloride and 3-methylbenzylsulfonyl chloride) in the presence of a base like triethylamine to neutralize HCl byproducts .
- Temperature control : Maintaining temperatures between 0–5°C during exothermic reactions to suppress side reactions (e.g., over-sulfonylation) .
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity), validated via HPLC or NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- NMR Spectroscopy : H and C NMR confirm sulfonyl group integration and azetidine ring conformation. For example, sulfonyl protons appear downfield (δ 3.0–3.5 ppm), while azetidine methylenes resonate at δ 4.0–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z ~425) and fragmentation patterns indicative of sulfonyl group stability .
- FT-IR : Peaks near 1350 cm and 1150 cm confirm sulfonyl S=O stretching .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screens often include:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .
- Flow chemistry : Implement continuous-flow systems for precise temperature control and reduced reaction times (from hours to minutes) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or EGFR kinases). Focus on sulfonyl groups’ hydrogen-bonding with active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
Q. How can contradictory data in biological assays be resolved?
- Assay validation : Replicate experiments across multiple cell lines (e.g., HepG2 vs. A549) and control for variables like serum content or passage number .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanoemulsions .
- Metabolic blocking : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug design : Mask sulfonyl groups with ester prodrugs to improve oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect sulfonyl group electronegativity .
- Off-target screening : Use proteome-wide affinity chromatography to identify unintended targets .
- Crystallography : Solve co-crystal structures of the compound bound to its target to validate docking poses .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (sulfonylation step) | Reduces hydrolysis by 30% |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl, 95% conversion |
| Reaction Time | 4–6 hours | Beyond 6h increases impurities |
Table 2: Common Analytical Signatures for Structural Confirmation
| Technique | Diagnostic Peaks | Interpretation |
|---|---|---|
| H NMR | δ 4.2 ppm (azetidine CH) | Confirms ring integrity |
| HRMS | m/z 425.1023 ([M+H]) | Matches theoretical mass |
| FT-IR | 1348 cm (S=O) | Validates sulfonyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
